

Synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (5-Bromo-2-methylphenyl)hydrazine hydrochloride

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This in-depth technical guide details the synthesis of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the diazotization of 5-bromo-2-methylaniline, followed by the reduction of the resulting diazonium salt. This document provides a comprehensive experimental protocol adapted from established methodologies for similar compounds, alongside available physicochemical data and a visual representation of the synthetic workflow.

Physicochemical Properties

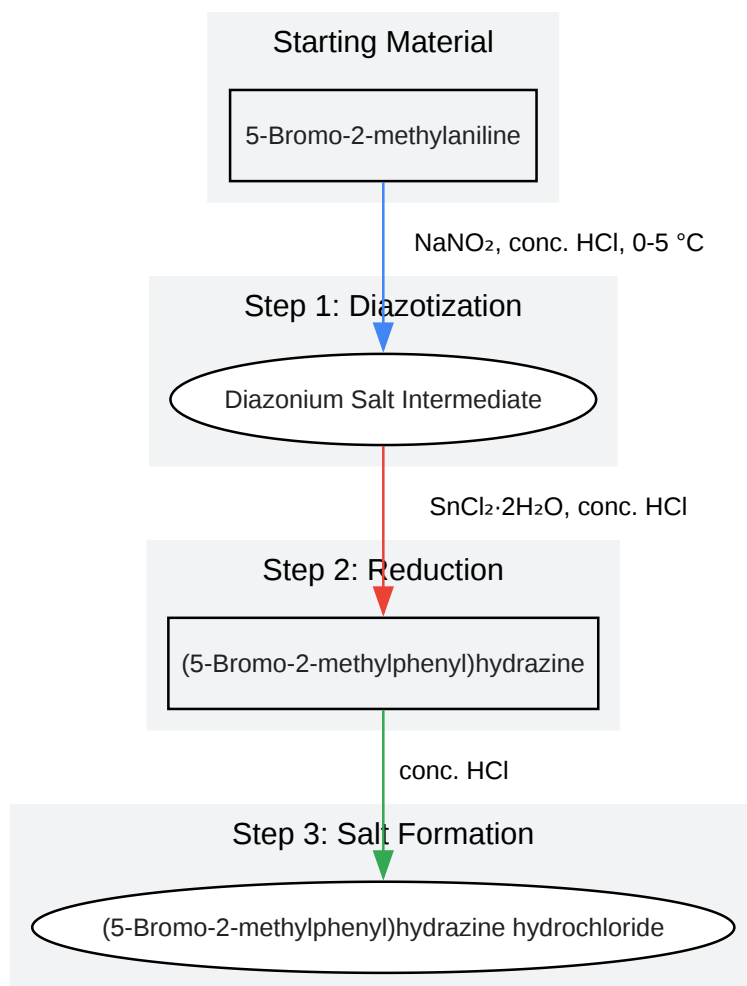
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
5-Bromo-2-methylaniline	39478-78-9	C ₇ H ₈ BrN	186.05	>97%
(5-Bromo-2-methylphenyl)hydrazine hydrochloride	214915-80-7	C ₇ H ₁₀ BrClN ₂	237.53	>95%

Synthetic Workflow

The synthesis of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is a sequential two-step process. The overall workflow is depicted in the following diagram.

Synthesis Workflow for (5-Bromo-2-methylphenyl)hydrazine hydrochloride



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Caption: Overall synthetic route from 5-Bromo-2-methylaniline.

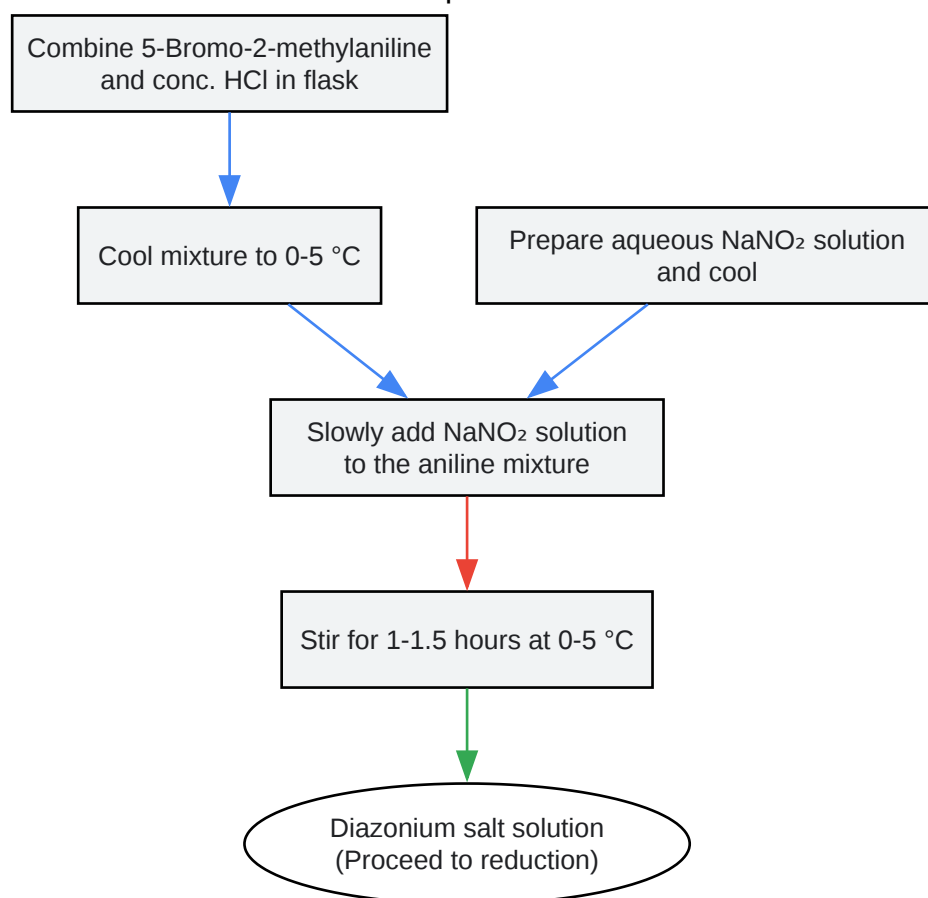
Experimental Protocol

The following experimental protocol is adapted from a procedure for the synthesis of a structurally similar compound, 2-bromophenylhydrazine hydrochloride, and should be considered a representative method.[1]

Step 1: Diazotization of 5-Bromo-2-methylaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-bromo-2-methylaniline and concentrated hydrochloric acid.
- Cool the mixture to 0–5 °C using an ice-salt bath.
- While maintaining the temperature between 0–5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.
- After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 1 to 1.5 hours to ensure the complete formation of the diazonium salt.

Diazotization Experimental Workflow



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Caption: Step-by-step workflow for the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

- In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
- Cool the stannous chloride solution in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with continuous stirring, ensuring the temperature is maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which is typically indicated by a color change.
- The resulting precipitate of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is collected by filtration.

Step 3: Purification

- The crude product can be purified by recrystallization.
- Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether or a cold brine solution) to remove impurities.
- Dry the purified **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** product under vacuum.

Characterization Data

While a comprehensive set of characterization data from a single source is not readily available in the public domain, the following information has been compiled from various chemical suppliers and databases. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Property	Value
Appearance	Off-white to pale yellow crystalline solid
Melting Point	Not consistently reported
¹ H NMR (Expected)	Peaks corresponding to aromatic protons, the methyl group protons, and the hydrazine protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
Storage Conditions	Store in an inert atmosphere at room temperature.

Note: The provided experimental protocol is a general guideline adapted from similar syntheses. It is crucial for researchers to conduct their own optimization and safety assessments before performing this reaction. All work should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

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References

- 1. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
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